3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)-
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Overview
Description
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- is a chemical compound with the molecular formula C17H19N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 2-methylaniline.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Synthetic Route: The quinoline is first functionalized to introduce the carboxamide group. This is followed by the reduction of the quinoline ring to form the tetrahydroquinoline structure.
Chemical Reactions Analysis
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can further modify the tetrahydroquinoline ring.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Scientific Research Applications
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a selective inhibitor of ATM kinase, it has potential therapeutic applications in treating diseases related to DNA damage and repair mechanisms.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- involves its interaction with specific molecular targets:
ATM Kinase Inhibition: The compound selectively inhibits ATM kinase, a key enzyme involved in the DNA damage response pathway.
Molecular Targets: By inhibiting ATM kinase, the compound interferes with the repair of DNA double-strand breaks, leading to increased sensitivity of cancer cells to DNA-damaging agents.
Pathways Involved: The inhibition of ATM kinase affects various downstream signaling pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- can be compared with other quinoline derivatives:
Similar Compounds: Other quinoline carboxamides, such as 3-quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)-, share structural similarities but differ in their substituents and biological activities.
Uniqueness: The presence of the 2-methylphenylamino group in 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- imparts unique properties, such as selective ATM kinase inhibition, which may not be observed in other similar compounds
Properties
CAS No. |
117052-08-1 |
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Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-(2-methylanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C17H19N3O/c1-11-6-2-4-8-14(11)19-17-13(16(18)21)10-12-7-3-5-9-15(12)20-17/h2,4,6,8,10H,3,5,7,9H2,1H3,(H2,18,21)(H,19,20) |
InChI Key |
MBOACEBEOXFQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=C3CCCCC3=N2)C(=O)N |
Origin of Product |
United States |
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